beta-Hydroxyisovaleric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

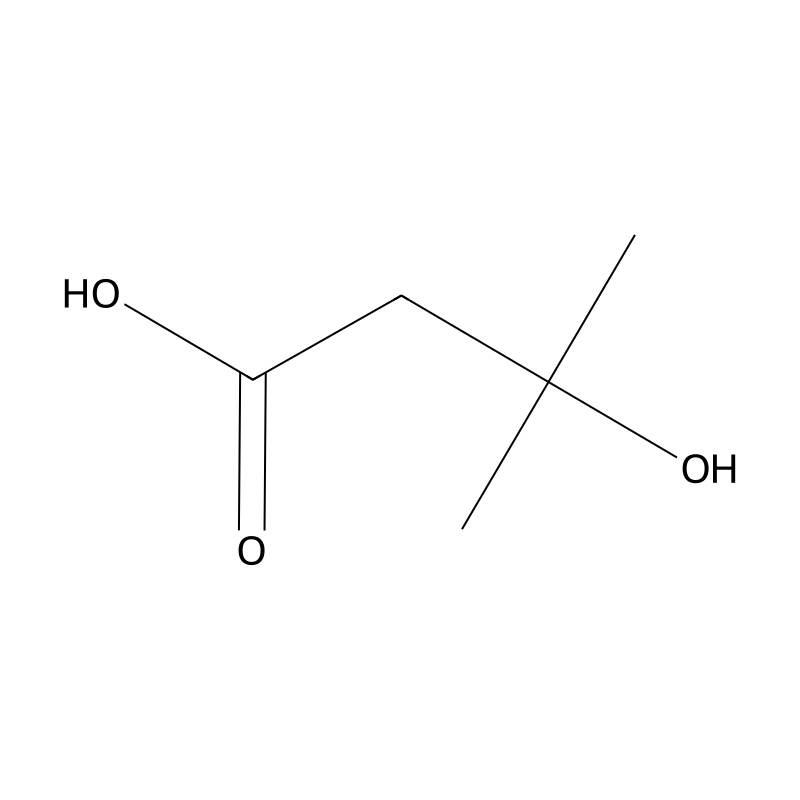

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomarker:

Beta-hydroxyisovaleric acid (3-hydroxyisovaleric acid) can be used as a biomarker for biotin deficiency. Biotin is a B vitamin essential for various metabolic processes. When the body is deficient in biotin, the levels of beta-hydroxyisovaleric acid increase in urine, indicating a potential biotin deficiency. Researchers use this elevated level as a diagnostic tool for identifying biotin deficiency.

Precursor Molecule:

Beta-hydroxyisovaleric acid serves as a precursor molecule for steroid alcohols in some organisms. Steroid alcohols are essential components of cell membranes and play various roles in cellular functions. Studying the role of beta-hydroxyisovaleric acid in steroid alcohol synthesis can provide insights into cellular metabolism and potentially lead to the development of new drugs or treatments.

Ongoing Research:

Beta-hydroxyisovaleric acid is currently under investigation in a clinical trial (NCT03018496) to understand its effects on glucose handling in both younger and older men. Glucose is the primary source of energy for the body, and maintaining proper glucose handling is crucial for overall health. This research aims to determine if beta-hydroxyisovaleric acid can influence glucose metabolism and potentially benefit individuals with conditions like diabetes or prediabetes.

Beta-Hydroxyisovaleric acid is a hydroxylated fatty acid that serves as a significant metabolite of the branched-chain amino acid L-leucine. Its chemical formula is C₅H₁₀O₃, and it is also known as 3-hydroxy-3-methylbutanoic acid. This compound plays a crucial role in various metabolic processes within the human body, particularly in energy production and muscle metabolism. It is produced via the catabolism of L-leucine through an intermediate known as alpha-ketoisocaproic acid .

Beta-Hydroxyisovaleric acid participates in several metabolic reactions, primarily linked to amino acid metabolism. It can undergo oxidation to form other metabolites such as beta-hydroxy-beta-methylbutyric acid, which is further involved in anabolic processes, promoting protein synthesis and muscle recovery. The compound can also react with coenzyme A to form beta-hydroxyisovaleroyl-CoA, which is integral in fatty acid metabolism .

Beta-Hydroxyisovaleric acid exhibits notable biological activities, particularly in muscle physiology. It has been shown to stimulate protein synthesis through the activation of the mechanistic target of rapamycin pathway, enhancing muscle recovery and growth. Additionally, it may reduce muscle protein breakdown by inhibiting components of the ubiquitin-proteasome system . This compound also plays a role in regulating glucose metabolism, making it a subject of interest in clinical studies related to aging and metabolic disorders .

Beta-Hydroxyisovaleric acid can be synthesized through various methods:

- Biochemical Synthesis: It is naturally produced in the human body from L-leucine via enzymatic pathways.

- Chemical Synthesis: Laboratory synthesis may involve the oxidation of specific precursors or the hydrolysis of related compounds.

- Synthetic Routes: Approaches include using alkene or diol precursors subjected to oxidation reactions .

Beta-Hydroxyisovaleric acid has several applications, particularly in:

- Nutritional Supplements: Used for its potential benefits in muscle recovery and growth.

- Clinical Research: Investigated for its effects on glucose metabolism and its potential therapeutic roles in metabolic disorders .

- Biochemical Research: Employed in proteomics and metabolic studies due to its role as a metabolite of L-leucine .

Research indicates that beta-Hydroxyisovaleric acid interacts with various biological pathways:

- Muscle Metabolism: It enhances protein synthesis and reduces breakdown, impacting muscle health positively.

- Glucose Handling: Studies are ongoing to explore its influence on glucose metabolism, particularly in aging populations .

- Potential Drug Interactions: As an investigational compound, its interactions with other drugs are being studied to assess safety and efficacy.

Several compounds share structural or functional similarities with beta-Hydroxyisovaleric acid:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Beta-Hydroxy-Beta-Methylbutyric Acid | C₅H₁₁O₃ | Active metabolite promoting muscle protein synthesis |

| Alpha-Ketoisocaproic Acid | C₆H₁₁O₃ | Precursor in the metabolic pathway of L-leucine |

| 3-Hydroxybutyric Acid | C₄H₈O₃ | Involved in ketone metabolism |

Beta-Hydroxyisovaleric acid is unique due to its specific role as a metabolite of L-leucine and its direct involvement in muscle metabolism and recovery processes. Unlike other similar compounds, it uniquely combines properties that influence both anabolic and catabolic pathways within muscle tissue .

Biosynthesis from Leucine Metabolism

BHIVA originates from the catabolism of the branched-chain amino acid leucine. The pathway begins with leucine transamination to α-ketoisocaproate (KIC) via branched-chain aminotransferase (BCAT), followed by oxidative decarboxylation of KIC to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. Under biotin-sufficient conditions, isovaleryl-CoA undergoes further oxidation. However, biotin deficiency impairs methylcrotonyl-CoA carboxylase (MCC), causing accumulation of 3-methylcrotonyl-CoA. This intermediate is converted to 3-hydroxyisovaleryl-CoA via enoyl-CoA hydratase, which is subsequently detoxified by conjugation with carnitine to form 3-hydroxyisovaleric acid-carnitine (3HIA-carnitine). BHIVA is released upon transport across mitochondrial membranes.

Key Enzymes in BHIVA Biosynthesis

Degradation Pathways and Metabolic Intermediates

BHIVA is primarily excreted in urine, with elevated levels signaling biotin deficiency or metabolic dysfunction. In healthy individuals, <5% of leucine is diverted to BHIVA, but this proportion increases under MCC inhibition. The carnitine shuttle facilitates BHIVA export from mitochondria, preventing toxic CoA depletion. Chronic conditions such as smoking, anticonvulsant therapy, or raw egg-white consumption exacerbate BHIVA accumulation by impairing biotin recycling.

Disorders Associated with Elevated BHIVA

Regulation of Leucine Catabolism in Tissues

Leucine catabolism is tissue-specific, with skeletal muscle, liver, and adipose tissue playing distinct roles:

- Muscle: High BCAT activity but low BCKDH activity promotes α-KIC release into circulation.

- Liver: Lacks BCAT, making it reliant on muscle-derived α-KIC for BHIVA production.

- Adipose tissue: Exhibits robust BCKDH activity, contributing to mitochondrial acetyl-CoA pools.

BCKDH is regulated by phosphorylation (inactivation) via BCKDH kinase and dephosphorylation (activation) by PP2Cm phosphatase. Insulin and leucine itself modulate this balance, with leucine suppressing kinase activity to enhance BCKDH flux.

Integration with Energy Metabolism and CoA Homeostasis

BHIVA synthesis is tightly linked to cellular energy status:

- Acetyl-CoA production: Leucine catabolism ultimately yields acetyl-CoA, fueling the TCA cycle.

- CoA sequestration: Accumulation of 3-hydroxyisovaleryl-CoA disrupts the acyl-CoA/free CoA ratio, impairing β-oxidation and ketogenesis.

- Antioxidant role: BHIVA may mitigate oxidative stress by scavenging free radicals, though mechanisms remain under investigation.

Impact of BHIVA on Mitochondrial Function

| Parameter | Effect of BHIVA Accumulation | Citation |

|---|---|---|

| Acyl-CoA/free CoA ratio | ↑ Disruption (1.5–2.0× control) | |

| ATP production | ↓ 30–40% in biotin-deficient models | |

| Reactive oxygen species (ROS) | ↑ 2–3× baseline |

α-Ketoisocaproate dioxygenase represents a unique class of non-heme iron-dependent enzymes that catalyzes the oxidative decarboxylation and hydroxylation of α-ketoisocaproate to form β-hydroxyisovaleric acid [1] [2]. This enzyme, also known as 4-hydroxyphenylpyruvate dioxygenase when acting on its primary substrate, demonstrates remarkable dual functionality in mammalian systems [3] [4].

The enzyme exhibits a homodimeric quaternary structure with individual subunits ranging from 43 to 49 kilodaltons in mammalian systems [3] [4]. The catalytic mechanism relies on a facial triad coordination geometry involving two histidine residues and one glutamate residue that coordinate the essential iron(II) cofactor [5] [6]. The active site architecture includes critical glutamine residues (Gln-272, Gln-286, and Gln-358 in the Arabidopsis numbering system) that facilitate substrate binding through hydrogen bonding interactions [5].

Substrate specificity analysis reveals that α-ketoisocaproate dioxygenase demonstrates preferential affinity for α-ketoisocaproate with apparent Km values ranging from 5-8 micromolar for related substrates [5] [4]. The enzyme displays broader substrate tolerance for various α-keto acids, though with significantly reduced catalytic efficiency [7]. The reaction proceeds through an ordered sequential mechanism where α-ketoisocaproate binds first, followed by molecular oxygen, with carbon dioxide being the first product released [3].

The reaction mechanism involves multiple discrete steps beginning with substrate binding through bidentate coordination of the α-keto acid moiety to the iron center [1] [5]. Molecular oxygen activation occurs through formation of an iron(III)-superoxo intermediate, which subsequently attacks the α-keto carbon leading to decarboxylation and formation of an iron(IV)-oxo species [8] [5]. The hydroxylation step involves electrophilic attack at the β-carbon position, ultimately yielding β-hydroxyisovaleric acid as the final product [1] [9].

Kinetic parameters demonstrate turnover numbers of approximately 1.8 seconds⁻¹ under optimal conditions with pH optima between 6.5 and 7.5 [4]. The enzyme requires ascorbate as an electron donor and displays sensitivity to competitive inhibition by various α-keto acid analogs [4]. Temperature optima typically range around 30°C for in vitro assays, though thermostability varies significantly among species variants [10].

Hydroxylation and Decarboxylation Reactions in β-Hydroxyisovaleric Acid Formation

The formation of β-hydroxyisovaleric acid through enzymatic hydroxylation and decarboxylation represents a complex mechanistic sequence involving multiple chemical transformations [1] [11]. The initial transamination of leucine by branched-chain aminotransferase produces α-ketoisocaproate, which serves as the immediate precursor for β-hydroxyisovaleric acid synthesis [9] [12].

The decarboxylation reaction proceeds through nucleophilic attack by activated dioxygen species on the α-keto carbon, resulting in heterolytic cleavage of the carbon-carbon bond and release of carbon dioxide [1] [5]. This process requires stabilization through the facial triad iron coordination and involves formation of transient radical intermediates [8] [6]. The reaction energetics indicate an activation barrier of approximately 13 kilocalories per mole for the rate-limiting decarboxylation step [8].

Hydroxylation occurs via electrophilic attack by the iron(IV)-oxo intermediate at the β-carbon position of the decarboxylated substrate [1] [5]. This transformation involves formation of a carbon-oxygen bond with concomitant loss of the aromatic character in the intermediate, requiring significant conformational reorganization [5]. The hydroxylation step demonstrates stereospecificity, producing predominantly the β-configuration of the hydroxyl group [11] [9].

Oxygen incorporation studies using ¹⁸O₂ and H₂¹⁸O demonstrate that both oxygen atoms in the final product derive from molecular oxygen, confirming the dioxygenase nature of the reaction [1]. Greater than 92% of the carboxyl oxygen atoms and approximately 15% of the β-hydroxyl oxygen atoms contain ¹⁸O from ¹⁸O₂, indicating direct incorporation from the oxidant [1].

The overall reaction stoichiometry involves consumption of one molecule each of α-ketoisocaproate and molecular oxygen to produce one molecule of β-hydroxyisovaleric acid and one molecule of carbon dioxide [1] [11]. The reaction demonstrates thermodynamic favorability with significant energy release, driving the process toward product formation [8].

Water exchange mechanisms play important roles in the catalytic cycle, particularly in the regeneration of the enzyme for subsequent turnovers [1]. The observation of partial water-oxygen incorporation suggests rapid equilibration between hydroxyl intermediates and the aqueous environment during the reaction sequence [1].

Comparative Analysis of Mammalian and Microbial Enzyme Systems

Mammalian and microbial enzyme systems involved in β-hydroxyisovaleric acid formation exhibit significant structural and functional differences that impact their potential applications [13] [14]. Mammalian α-ketoisocaproate dioxygenase primarily functions in hepatic leucine catabolism and operates within tightly regulated metabolic networks [15] [16].

The mammalian enzyme demonstrates tissue-specific expression patterns with highest activity in liver, kidney, and muscle tissues [17] [18]. Subcellular localization studies confirm cytosolic compartmentalization, distinguishing it from the peroxisomal β-oxidation machinery [16] [4]. Regulation occurs through substrate availability, biotin-dependent cofactor systems, and allosteric mechanisms linked to amino acid homeostasis [9] [18].

Microbial systems present greater diversity in enzyme architecture and regulation [19] [14]. Bacterial α-ketoisocaproate dioxygenases often exhibit different quaternary structures, including tetrameric arrangements in Pseudomonas species compared to the dimeric mammalian forms [4]. Expression levels in engineered microbial systems can achieve significantly higher protein concentrations through inducible promoter systems [2] [14].

Substrate specificity profiles differ between mammalian and microbial enzymes, with bacterial variants often displaying broader tolerance for alternative α-keto acid substrates [19] [14]. This expanded specificity enables biotechnological applications in the production of diverse hydroxy acid products [20]. Microbial enzymes also demonstrate enhanced tolerance to process conditions including elevated temperatures and non-physiological pH ranges [10] [21].

Cofactor requirements remain conserved across species boundaries, with all functional enzymes requiring iron(II), molecular oxygen, and reducing equivalents [22] [6]. However, microbial systems often couple with different electron transport chains and cofactor regeneration systems, enabling more efficient biotechnological applications [23] [14].

Engineering potential varies significantly between mammalian and microbial systems [24] [14]. Microbial enzymes prove more amenable to directed evolution approaches due to their simpler expression systems and tolerance for mutagenesis [25]. Successful engineering efforts have achieved improvements in thermostability, substrate specificity, and catalytic efficiency through systematic modification approaches [2] [24].

Production economics favor microbial systems for industrial applications due to higher expression levels, simpler purification protocols, and reduced regulatory requirements [10] [21]. Microbial fermentation processes can achieve β-hydroxyisovaleric acid concentrations exceeding 10 grams per liter with engineered strains [26] [27].

Engineering Enzyme Specificity for Industrial Applications

Engineering α-ketoisocaproate dioxygenase for industrial applications involves systematic modification of catalytic properties to enhance performance under process conditions [24]. Rational design approaches target specific active site residues to improve substrate specificity, thermostability, and catalytic efficiency [2] [5].

Substrate specificity engineering focuses on modifying the hydrophobic binding pocket that accommodates the α-ketoisocaproate side chain [2] [28]. Site-directed mutagenesis of residues F336, Q334, and surrounding active site amino acids enables tuning of substrate preferences toward desired α-keto acid substrates [2]. The F336V variant demonstrates improved selectivity for α-ketoisocaproate over competing substrates, resulting in enhanced product purity [2].

Thermostability enhancement employs multiple strategies including disulfide bond introduction, surface charge optimization, and core packing improvements [10] [14]. Temperature optima can be increased by 10-50°C through systematic engineering approaches, enabling operation under industrial process temperatures [10]. Computational modeling guides identification of thermolabile regions and design of stabilizing mutations [14].

pH tolerance expansion involves modification of ionizable residues in the active site and surface regions [10] [21]. Engineering efforts have achieved functional pH ranges spanning 2-4 units beyond native enzyme tolerance, accommodating diverse industrial process conditions [10]. Surface engineering approaches modify charge distribution to enhance stability at extreme pH values [21].

Activity enhancement targets transition state stabilization and improved cofactor binding [20]. Directed evolution campaigns have yielded variants with 2-100 fold improvements in catalytic efficiency for target substrates [24] [20]. Computational approaches guide design of mutations that lower activation barriers and improve substrate binding affinity [8] [20].

Cofactor independence engineering aims to reduce dependence on expensive cofactors like ascorbate and iron supplements [10]. Alternative electron donor systems and cofactor recycling mechanisms enable more economical process operation [21]. Immobilization strategies facilitate cofactor retention and enzyme reuse in continuous processing applications [21].

Solvent tolerance modifications enable operation in non-aqueous or mixed solvent systems required for hydrophobic substrate processing [10] [21]. Hydrophobic surface engineering and active site modifications achieve tolerance to 10-90% organic solvent concentrations [21]. These modifications expand the range of accessible substrates and reaction conditions [29].

Scale-up optimization addresses expression levels, protein folding, and purification challenges [14]. Codon optimization, chaperone co-expression, and fermentation parameter optimization achieve production levels suitable for industrial implementation [14]. Integration with whole-cell bioconversion systems eliminates purification requirements while maintaining high productivity [26] [27].

Physical Description

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant